molecular formula C12H10BFO3 B572255 (2-Fluoro-5-phenoxyphenyl)boronic acid CAS No. 1256355-01-7

(2-Fluoro-5-phenoxyphenyl)boronic acid

Cat. No. B572255
CAS RN: 1256355-01-7
M. Wt: 232.017
InChI Key: HEOPBVFYBMPJNY-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-phenoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used in various fields such as organic synthesis, materials science, sensing, biological labeling, and medicine .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-phenoxyphenyl)boronic acid” is C12H10BFO3. It has an average mass of 232.015 Da and a monoisotopic mass of 232.070709 Da .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also react with carbazolyl or aryl halides .

Mechanism of Action

Target of Action

(2-Fluoro-5-phenoxyphenyl)boronic acid, also known as 2-FLUORO-5-PHENOXYPHENYLBORONIC ACID, is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with during these reactions. For instance, it is used in the Suzuki–Miyaura cross-coupling reaction, where its primary target is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with the palladium catalyst through a process called transmetalation . This involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-Fluoro-5-phenoxyphenyl)boronic acid . This reaction is widely applied in carbon–carbon bond-forming reactions, contributing to the synthesis of a variety of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are generally unstable in water and their rate of hydrolysis is influenced by ph and the substituents in the aromatic ring .

Result of Action

The result of the action of (2-Fluoro-5-phenoxyphenyl)boronic acid is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects depend on the nature of these compounds.

Action Environment

The action of (2-Fluoro-5-phenoxyphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the solution . The reaction conditions for the Suzuki–Miyaura cross-coupling are generally mild and tolerant to various functional groups .

Future Directions

Boronic acids have a wide range of applications in various fields. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on expanding these applications and exploring new ones.

properties

IUPAC Name

(2-fluoro-5-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPBVFYBMPJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681703
Record name (2-Fluoro-5-phenoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-phenoxyphenyl)boronic acid

CAS RN

1256355-01-7
Record name B-(2-Fluoro-5-phenoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-phenoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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